N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Medicinal chemistry Kinase inhibitor design Chemoinformatics

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1020488-35-0) is a synthetic heterocyclic compound with the molecular formula C₂₀H₁₆N₄OS and a molecular weight of 360.4 g/mol. It contains a central 1H-pyrazole ring substituted at the 5-position with a benzamide moiety, at the 1-position with a 4-phenylthiazol-2-yl group, and at the 3-position with a methyl substituent.

Molecular Formula C20H16N4OS
Molecular Weight 360.4 g/mol
CAS No. 1020488-35-0
Cat. No. B3201794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
CAS1020488-35-0
Molecular FormulaC20H16N4OS
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C20H16N4OS/c1-14-12-18(22-19(25)16-10-6-3-7-11-16)24(23-14)20-21-17(13-26-20)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25)
InChIKeyLTAULMZLSXDXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1020488-35-0) Chemical Identity & Procurement Baseline


N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1020488-35-0) is a synthetic heterocyclic compound with the molecular formula C₂₀H₁₆N₄OS and a molecular weight of 360.4 g/mol. It contains a central 1H-pyrazole ring substituted at the 5-position with a benzamide moiety, at the 1-position with a 4-phenylthiazol-2-yl group, and at the 3-position with a methyl substituent [1]. Authoritative database records confirm its identity but report no bioactivity data [1]. Several closely related analogs with different substituents on the benzamide ring (e.g., 3-nitro, 2-chloro, 3,4-difluoro) have been associated with kinase inhibition profiles, including GSK-3β and Flt-3 inhibition [2]. However, the parent benzamide compound itself currently lacks published pharmacological characterization in peer-reviewed literature.

Why Close Analogs of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide Cannot Be Interchanged in Research Procurement


The thiazole–pyrazole–benzamide scaffold exhibits high sensitivity to peripheral substitution, meaning compounds that differ by a single functional group cannot be assumed to have equivalent biochemical properties. The Novartis Flt-3 kinase inhibitor patent (US 7,795,288) explicitly demonstrates that varying the aryl or heteroaryl substituent on the benzamide moiety produces substantial shifts in kinase selectivity and potency [1]. Within this chemotype, each benzamide variant must be treated as a distinct chemical entity with its own selectivity fingerprint and off-target liability profile. For example, the 3-nitrobenzamide analog is described as a GSK-3β inhibitor , whereas fluorinated or chlorinated variants may exhibit divergent target engagement. Therefore, in absence of direct comparative data, no generic substitution between analogs is scientifically defensible.

Quantitative Differentiation Evidence for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide


Molecular Scaffold and Physicochemical Property Comparison vs Class Representatives

The parent unsubstituted benzamide (target compound) has a molecular weight of 360.4 g/mol, an XLogP3-AA of 4.5, and one hydrogen bond donor, indicative of moderate lipophilicity and potential for passive membrane permeability [1]. Compared to the structurally characterized 3-nitrobenzamide analog (MW = 405.4 g/mol; one additional H-bond acceptor from the nitro group) , the target compound has a lower polar surface area and reduced hydrogen bond acceptor count, which may confer different pharmacokinetic properties, though direct experimental data are absent. The 3-methyl substituent on the pyrazole distinguishes it from the 5-phenyl analog (CAS 74101-25-0, MW = 422.50) , where the bulkier phenyl group increases molecular volume and likely alters target binding conformation.

Medicinal chemistry Kinase inhibitor design Chemoinformatics

Kinase Profiling Context: Target Scaffold vs Biologically Characterized Analogs

The core thiazole–pyrazole scaffold is claimed in Novartis patent US 7,795,288 as a Flt-3 kinase inhibitor chemotype, with general Formula I encompassing compounds where the aryl/heteroaryl amide substituent modulates kinase selectivity [1]. Separately, the 3-nitrobenzamide analog has been described as a GSK-3β inhibitor . As an unsubstituted benzamide, the target compound lacks the electron-withdrawing nitro group critical for GSK-3β hinge-region binding, and it remains uncharacterized for Flt-3 inhibition. No quantitative IC₅₀, Kd, or selectivity data are available for this specific compound.

Kinase inhibition Flt-3 GSK-3β Chemical probe

Antimicrobial Activity Landscape: Scaffold Recognition Without Direct Data

A study by Aladdin Sci (literature ID: ALA3638706) reports that novel pyrazole-linked phenylthiazole derivatives exhibit antibacterial activity, with the most active compound showing a MIC of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) . This compound class activity is attributed to the pyrazole–phenylthiazole scaffold shared by the target compound, but the specific unsubstituted benzamide was not among the 23 derivatives tested. No direct antibacterial activity data exist for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide.

Antimicrobial MRSA Pyrazole-thiazole

Evidence-Backed Application Scenarios for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide


Negative Control for Kinase Inhibitor Selectivity Profiling

Based on the scaffold's recognized role in Flt-3 and GSK-3β inhibitor chemotypes [1], the unsubstituted benzamide can serve as an essential negative control in kinase selectivity panels. Its structural similarity to bioactive analogs (e.g., 3-nitrobenzamide GSK-3β inhibitor) without the critical pharmacophoric substituents allows researchers to distinguish scaffold-dependent nonspecific binding from substituent-driven target engagement. Procurement for this purpose is justified when accompanied by the appropriate substituted analogs.

Synthetic Intermediate for Structure–Activity Relationship (SAR) Exploration

The parent benzamide serves as a versatile synthetic intermediate for generating derivative libraries. The free NH of the benzamide and the pyrazole-C3 methyl group provide handles for further functionalization. Commercially available analogs (e.g., 2-chloro, 3-nitro, 3,4-difluoro derivatives) demonstrate that systematic substitution around this core can yield compounds with distinct biological profiles . Researchers building focused kinase inhibitor or antimicrobial libraries may procure this compound as the core scaffold for parallel synthesis.

Physicochemical Baseline for Computational Modeling and Drug Design

With well-defined computed properties (MW = 360.4 g/mol, XLogP3-AA = 4.5, HBD = 1, HBA = 4) from PubChem [2], the target compound can serve as a physicochemical baseline in QSAR model training and in silico ADMET predictions. Its intermediate lipophilicity and moderate molecular weight place it within favorable drug-like property space, making it a suitable reference point for evaluating the impact of substituent modifications on predicted pharmacokinetic parameters.

Chemical Probe for Scaffold-Based Target Fishing and Chemoproteomics

The thiazole–pyrazole–benzamide scaffold is present in compounds with reported kinase inhibition activity [1]. The unsubstituted parent benzamide can be used as a minimalist probe in chemical proteomics experiments (e.g., affinity pull-down, thermal shift assays) to identify scaffold-binding proteins without the bias introduced by potency-optimizing substituents. This application requires independent experimental validation but is mechanistically grounded in the scaffold's recognized biochemical recognition potential.

Quote Request

Request a Quote for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.